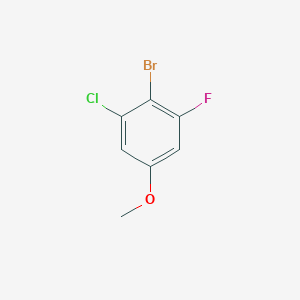
1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core structure substituted with a 4-methylphenethyl group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions: 1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydroisoquinolines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders, cancer, and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. Additionally, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
相似化合物的比较
1-(4-Methylphenethyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Phenethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group on the phenethyl moiety.
1-(4-Methoxyphenethyl)-1,2,3,4-tetrahydroisoquinoline: Contains a methoxy group instead of a methyl group.
1-(4-Fluorophenethyl)-1,2,3,4-tetrahydroisoquinoline: Contains a fluorine atom on the phenethyl moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl group may enhance its lipophilicity and alter its interaction with molecular targets compared to its analogs.
属性
分子式 |
C18H21N |
|---|---|
分子量 |
251.4 g/mol |
IUPAC 名称 |
1-[2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H21N/c1-14-6-8-15(9-7-14)10-11-18-17-5-3-2-4-16(17)12-13-19-18/h2-9,18-19H,10-13H2,1H3 |
InChI 键 |
XBWORMZGVVWWQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCC2C3=CC=CC=C3CCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)
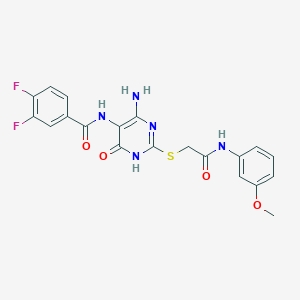

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122111.png)
![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
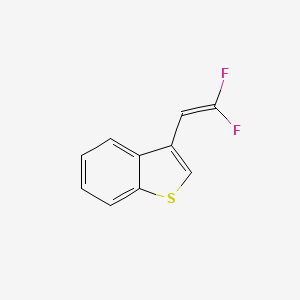
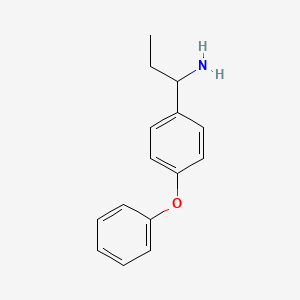
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
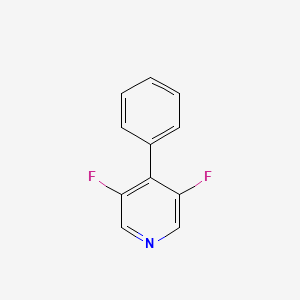
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
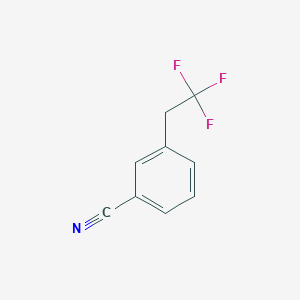
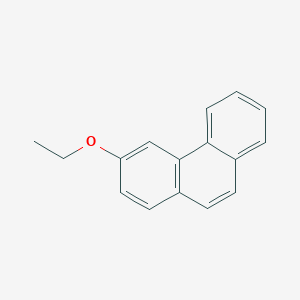
![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
